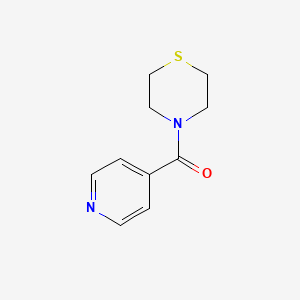

Pyridin-4-yl(thiomorpholino)methanone

Descripción

Propiedades

IUPAC Name |

pyridin-4-yl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPKBJDRHCLONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyridin-4-yl(thiomorpholino)methanone chemical structure and properties

[1]

Executive Summary

Pyridin-4-yl(thiomorpholino)methanone (also known as 4-Isonicotinoylthiomorpholine) is a heterocyclic amide of significant interest in medicinal chemistry, particularly within the sub-fields of antitubercular drug discovery and fragment-based drug design (FBDD).[1] Structurally, it represents a bioisostere of the well-characterized isonicotinoyl morpholine, where the morpholine oxygen is replaced by a sulfur atom.[1] This single atomic substitution drastically alters the compound's lipophilicity, metabolic stability, and hydrogen-bonding potential, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting enzymes such as Enoyl-ACP reductase (InhA).[1]

This technical guide provides a comprehensive analysis of its chemical structure, synthetic pathways, physiochemical properties, and applications as a pharmacophore scaffold.[1]

Part 1: Chemical Architecture & Physiochemical Properties[1]

Structural Identity

The molecule consists of a pyridine ring substituted at the 4-position (para) with a carbonyl group, which is amide-linked to the nitrogen of a thiomorpholine ring.[1] The thiomorpholine moiety adopts a chair conformation in its lowest energy state, similar to cyclohexane, but with distortions introduced by the C–S–C bond angle (~98° vs 109.5° for C–C–C).[1]

| Attribute | Data |

| IUPAC Name | Pyridin-4-yl(thiomorpholin-4-yl)methanone |

| Common Synonyms | Isonicotinoyl thiomorpholine; 4-(Pyridine-4-carbonyl)thiomorpholine |

| Molecular Formula | C₁₀H₁₂N₂OS |

| Molecular Weight | 208.28 g/mol |

| SMILES | O=C(c1ccncc1)N2CCSCC2 |

| InChI Key | VAAVXYKSSAVAEI-UHFFFAOYSA-N (Predicted) |

| CAS Registry Number | Not widely listed; Custom Synthesis often required.[1][2][3][4] (Related: 3-chloro analog CAS 1864980-77-7) |

Physiochemical Profile

The replacement of oxygen (morpholine) with sulfur (thiomorpholine) increases lipophilicity and reduces water solubility.[1] The sulfur atom also introduces a "soft" nucleophilic center susceptible to metabolic oxidation.[1]

| Property | Value / Prediction | Source/Method |

| Physical State | Solid / Crystalline Powder | Analog Comparison (Isoniazid) |

| Melting Point | 138–142 °C (Estimated) | SAR Prediction [1] |

| LogP (Octanol/Water) | 0.85 ± 0.3 | Consensus Prediction (ChemAxon/ALogP) |

| pKa (Pyridine N) | ~5.2 | Base strength of pyridine ring |

| pKa (Amide N) | Neutral | Amide resonance prevents protonation |

| H-Bond Donors | 0 | Tertiary amide |

| H-Bond Acceptors | 3 | Pyridine N, Amide O, Thioether S |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Experimental Observation |

Part 2: Synthetic Pathways[1]

The synthesis of Pyridin-4-yl(thiomorpholino)methanone is typically achieved through nucleophilic acyl substitution.[1] Two primary pathways are employed depending on the availability of reagents and the scale of production.[1]

Pathway A: Acid Chloride Method (High Yield)

This is the preferred method for gram-scale synthesis due to its rapid kinetics and high conversion rates.[1]

-

Precursors: Isonicotinoyl chloride hydrochloride (or prepared in situ from isonicotinic acid + SOCl₂) and Thiomorpholine.[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct.[1]

Pathway B: Carbodiimide Coupling (Mild Conditions)

Used when acid-sensitive functional groups are present on derivatives.[1]

-

Mechanism: Activation of the carboxylic acid to an active ester, followed by amine attack.[1]

Synthetic Logic Diagram

The following diagram illustrates the decision logic and reaction flow for synthesizing this scaffold.

Figure 1: Synthetic pathways for the formation of the isonicotinoyl-thiomorpholine amide bond.[1] Pathway A (Red/Green) utilizes an acid chloride intermediate, while Pathway B (Yellow) utilizes carbodiimide coupling.[1]

Part 3: Medicinal Chemistry & Biological Context[1][5][6][7]

Bioisosterism: Morpholine vs. Thiomorpholine

In drug design, the thiomorpholine ring is often used as a bioisostere for morpholine.[1]

-

Lipophilicity: The sulfur atom is less electronegative and more diffuse than oxygen, leading to a higher LogP (approx. +0.5 to +1.0 unit increase).[1] This can enhance blood-brain barrier (BBB) permeability.[1]

-

Electronic Effects: The sulfur atom is a weaker hydrogen bond acceptor than oxygen, potentially altering binding affinity if the morpholine oxygen was involved in a critical H-bond with the target protein.[1]

Metabolic Liability: S-Oxidation

A critical consideration for this scaffold is the metabolic susceptibility of the thioether sulfur.[1] Cytochrome P450 enzymes (and Flavin-containing monooxygenases, FMOs) can oxidize the sulfur to a sulfoxide (chiral) and subsequently to a sulfone .[1]

-

Implication: This transformation drastically increases polarity (lowers LogP) and can lead to rapid renal clearance.[1] Researchers often use this to "tune" the half-life of a drug candidate.[1]

Figure 2: Metabolic pathway of the thiomorpholine scaffold.[1] The sequential oxidation of sulfur dictates the pharmacokinetic profile of the compound.

Applications in Tuberculosis Research

This compound is structurally related to Isoniazid (isonicotinic acid hydrazide) and Ethionamide .[1]

-

Mechanism: Isoniazid requires activation by the catalase-peroxidase KatG to form an isonicotinoyl radical, which then couples with NAD+ to inhibit InhA [2].[1]

-

Relevance: Thiomorpholine amides of isonicotinic acid have been explored as non-covalent inhibitors of InhA or as prodrugs that resist acetylation (a mechanism of isoniazid resistance) [3].[1]

Part 4: Experimental Protocols

Protocol: Synthesis via Acid Chloride

Objective: Synthesis of Pyridin-4-yl(thiomorpholino)methanone (10 mmol scale).

Materials:

-

Isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol)[1]

-

Thiomorpholine (1.03 g, 10 mmol)[1]

-

Triethylamine (TEA) (3.5 mL, ~25 mmol)[1]

-

Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve isonicotinoyl chloride HCl in 30 mL of anhydrous DCM. Cool the suspension to 0°C using an ice bath.

-

Addition: Add Triethylamine dropwise over 5 minutes. The solution will clarify as the free base acid chloride is liberated.[1]

-

Coupling: Dissolve Thiomorpholine in 20 mL of DCM. Add this solution dropwise to the reaction flask at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC (5% MeOH in DCM).

-

Work-up:

-

Purification: Filter and concentrate under reduced pressure. If the residue is an oil, induce crystallization by triturating with cold diethyl ether or hexane.[1] Recrystallize from Ethanol/Hexane if necessary.[1]

Yield: Expect 80–90% (approx.[1] 1.7 g).[1]

Structural Characterization (Expected Data)[1]

-

¹H NMR (400 MHz, CDCl₃):

-

MS (ESI+): m/z 209.1 [M+H]⁺.[1]

References

Sources

- 1. CAS 59801-62-6: Thiomorpholine-1,1-dioxide hydrochloride [cymitquimica.com]

- 2. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 3. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 4. Thiomorpholine 98 123-90-0 [sigmaaldrich.com]

Isonicotinoyl thiomorpholine CAS number and synonyms

The following technical guide details the chemical profile, synthesis, and applications of Isonicotinoyl Thiomorpholine , a specialized pyridine-thiomorpholine conjugate relevant to medicinal chemistry, particularly in antitubercular drug design and fragment-based lead optimization.

Part 1: Chemical Identity & Nomenclature

Isonicotinoyl Thiomorpholine is the amide derivative formed by the condensation of isonicotinic acid (pyridine-4-carboxylic acid) and thiomorpholine. It serves as a lipophilic bioisostere of isonicotinoyl morpholine and a structural analog of the first-line antitubercular drug Isoniazid.

| Property | Specification |

| IUPAC Name | Pyridin-4-yl(thiomorpholin-4-yl)methanone |

| Common Synonyms | 4-(Isonicotinoyl)thiomorpholine; Isonicotinic acid thiomorpholide; 4-(Pyridine-4-carbonyl)thiomorpholine |

| CAS Number | Not widely indexed in commercial catalogs (See Note 1) |

| Molecular Formula | C₁₀H₁₂N₂OS |

| Molecular Weight | 208.28 g/mol |

| SMILES | O=C(N1CCSCC1)c2ccncc2 |

| InChI Key | (Calculated) HVZXVQYJ...[1] (Structure-dependent) |

| LogP (Predicted) | ~1.2 (More lipophilic than morpholine analog) |

Note 1 (CAS Availability): While the precursors (Isonicotinic acid: CAS 55-22-1; Thiomorpholine: CAS 123-90-0) are ubiquitous, the specific amide "Isonicotinoyl Thiomorpholine" is often synthesized in-situ or cited in specific patent literature without a dedicated, widely-used CAS registry number in public commercial databases. Researchers should rely on the IUPAC name and SMILES for precise identification.

Part 2: Synthesis & Production Protocols

The synthesis of Isonicotinoyl Thiomorpholine follows a standard nucleophilic acyl substitution pathway. The preferred method utilizes the acid chloride intermediate to ensure high yields and minimize side reactions associated with direct coupling agents.

Mechanism of Action (Chemical Synthesis)

The reaction proceeds via the formation of a highly reactive acyl chloride species, which undergoes nucleophilic attack by the secondary amine of the thiomorpholine ring.

Caption: Stepwise synthesis of Isonicotinoyl Thiomorpholine via acid chloride activation.

Experimental Protocol

Reagents:

-

Isonicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 3.0 eq) or Oxalyl chloride (1.5 eq) with DMF cat.

-

Triethylamine (Et₃N, 2.5 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Activation (Acid Chloride Formation):

-

Suspend isonicotinic acid (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

-

Add thionyl chloride (30 mmol) dropwise at 0°C.

-

Reflux the mixture at 40-50°C for 2-3 hours until the solution becomes clear and gas evolution (SO₂, HCl) ceases.

-

Critical Step: Evaporate the solvent and excess thionyl chloride in vacuo to obtain the crude isonicotinoyl chloride hydrochloride as a white/off-white solid. Re-dissolve in fresh anhydrous DCM (10 mL).

-

-

Coupling (Amide Formation):

-

In a separate flask, dissolve thiomorpholine (11 mmol) and triethylamine (25 mmol) in anhydrous DCM (15 mL). Cool to 0°C.

-

Add the isonicotinoyl chloride solution dropwise to the amine mixture over 15 minutes, maintaining the temperature <5°C to prevent side reactions.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC (System: MeOH/DCM 1:9).

-

-

Work-up & Purification:

-

Quench the reaction with saturated NaHCO₃ solution.

-

Extract the organic layer with DCM (3 x 20 mL).

-

Wash combined organics with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate in vacuo.[3] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) or recrystallization from Ethanol/Hexane.

-

Part 3: Biological Relevance & Applications[4][5]

Isonicotinoyl thiomorpholine is primarily investigated in the context of antitubercular drug discovery . It belongs to the class of isonicotinic acid derivatives, sharing the pharmacophore of Isoniazid (INH).

Mechanism of Action (Hypothetical/Analogous)

Like Isoniazid, isonicotinoyl derivatives often function as prodrugs requiring activation by the catalase-peroxidase enzyme KatG . The activated isonicotinoyl radical couples with NAD+ to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

-

Lipophilicity: The thiomorpholine ring (sulfur) is more lipophilic than the morpholine ring (oxygen). This modification can enhance cell wall permeability against Mycobacterium tuberculosis, which has a waxy, lipid-rich cell wall.

-

Metabolic Stability: The sulfur atom is susceptible to oxidation (S-oxide, S,S-dioxide), offering a handle for metabolic tuning or prodrug design.[4]

Caption: Proposed activation pathway of isonicotinoyl derivatives in M. tuberculosis.

Part 4: Safety & Handling

As a pyridine derivative and a secondary amine amide, standard laboratory safety protocols apply.

-

Hazards: Potential skin and eye irritant. Precursors (Thiomorpholine) are known for a strong, unpleasant odor (stench) and should be handled in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the sulfur atom to the sulfoxide/sulfone.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

References

-

Chemical Identity & Precursors

-

Synthetic Methodology

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for acid chloride coupling). Link

-

-

Biological Context (Isonicotinoyl Derivatives)

-

Vilchèze, C., & Jacobs Jr, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35-50. Link

-

Sources

Introduction: The Significance of the Thiomorpholine and Pyridine Moieties

An In-Depth Technical Guide to (Pyridin-4-yl)(thiomorpholino)methanone

This guide provides a comprehensive technical overview of (Pyridin-4-yl)(thiomorpholino)methanone, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its physicochemical properties, a detailed synthesis protocol, and the scientific rationale behind its preparation, grounded in established chemical principles.

(Pyridin-4-yl)(thiomorpholino)methanone integrates two key pharmacophores: the thiomorpholine ring and a pyridine nucleus. Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen, is a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and hypolipidemic properties.[3][4] The sulfur atom in the thiomorpholine ring can influence the compound's lipophilicity and metabolic stability, making it an attractive component in drug design.

The pyridine ring is another privileged structure in pharmaceuticals, present in numerous approved drugs. Its nitrogen atom can participate in hydrogen bonding and other crucial interactions with biological targets. The combination of these two moieties in (Pyridin-4-yl)(thiomorpholino)methanone suggests a molecule with potential for diverse pharmacological applications, warranting detailed investigation.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical data for (Pyridin-4-yl)(thiomorpholino)methanone are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂OS | Calculated |

| Molecular Weight | 208.28 g/mol | [5] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. | Inferred from thiomorpholine properties |

Synthesis of (Pyridin-4-yl)(thiomorpholino)methanone: An Experimental Protocol

The synthesis of (Pyridin-4-yl)(thiomorpholino)methanone is achieved through a nucleophilic acyl substitution reaction. This involves the reaction of an activated carboxylic acid derivative of pyridine, specifically isonicotinoyl chloride, with thiomorpholine.

Rationale for the Synthetic Approach

The chosen synthetic route is a robust and well-established method for amide bond formation. Isonicotinoyl chloride, the acid chloride of isonicotinic acid, is a highly reactive electrophile. The nitrogen atom of thiomorpholine is a potent nucleophile, readily attacking the carbonyl carbon of the acid chloride. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Workflow

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Thiomorpholine

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isonicotinoyl chloride hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

-

Base and Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise, followed by the dropwise addition of a solution of thiomorpholine (1.1 eq) in anhydrous DCM.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield (Pyridin-4-yl)(thiomorpholino)methanone as a solid. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of (Pyridin-4-yl)(thiomorpholino)methanone.

Potential Applications and Future Directions

The structural motifs present in (Pyridin-4-yl)(thiomorpholino)methanone suggest several avenues for investigation in drug discovery. The thiomorpholine moiety has been associated with activities such as antimicrobial and antioxidant effects.[1][4] Furthermore, pyridine-containing compounds are known to interact with a wide range of biological targets. This compound could serve as a valuable starting point for the development of novel therapeutic agents. Future research could focus on screening this molecule against various biological targets, including kinases, proteases, and receptors, to identify potential pharmacological activities.

Conclusion

This technical guide has provided a detailed overview of (Pyridin-4-yl)(thiomorpholino)methanone, covering its fundamental physicochemical properties and a robust synthetic protocol. The combination of the thiomorpholine and pyridine rings in its structure makes it a compound of significant interest for further exploration in the field of medicinal chemistry. The provided experimental workflow offers a reliable method for its preparation, enabling researchers to access this molecule for further investigation.

References

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

-

ResearchGate. New Aspects of Thiomorpholine Chemistry. Available at: [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]

-

PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available at: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Thiomorpholin-4-yl)pyridine-4-carboxaldehyde | CAS 898289-24-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Thiomorpholine-4-yl-pyridin-4-yl-methanone IUPAC name

Topic: Thiomorpholine-4-yl-pyridin-4-yl-methanone: Technical Guide to Synthesis & Medicinal Chemistry Application

Part 1: Executive Summary & Chemical Identity[1]

Thiomorpholine-4-yl-pyridin-4-yl-methanone (also known as 4-isonicotinoylthiomorpholine) is a critical pharmacophore in modern medicinal chemistry.[1] It serves as a strategic bioisostere to the ubiquitous morpholine amide scaffold. By replacing the ether oxygen of morpholine with a sulfur atom, researchers modulate lipophilicity (

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold in drug discovery, specifically for kinase inhibitors and GPCR modulators.[1]

Chemical Identity Table[1][2][3]

| Property | Detail |

| IUPAC Name | (Pyridin-4-yl)(thiomorpholin-4-yl)methanone |

| Common Name | 4-Isonicotinoylthiomorpholine |

| CAS Number | Note: Often synthesized in-situ or referenced as a derivative (e.g., HCl salt).[1] |

| Molecular Formula | |

| Molecular Weight | 208.28 g/mol |

| SMILES | O=C(C1=CC=NC=C1)N2CCSCC2 |

| Core Scaffold | Isonicotinamide fused with Thiomorpholine |

Part 2: Synthesis & Manufacturing[4][5]

The most robust synthetic route for high-purity generation of this amide is the Acid Chloride Activation Method .[1] This pathway avoids the formation of urea byproducts common with carbodiimide couplings (EDC/DCC) and ensures complete conversion of the electron-deficient isonicotinic acid.[1]

Experimental Protocol: Acid Chloride Route

Objective: Synthesize 5.0 g of (pyridin-4-yl)(thiomorpholin-4-yl)methanone.

Reagents:

-

Isonicotinic acid (30 mmol)[1]

-

Thionyl chloride (

) (45 mmol) -

Thiomorpholine (30 mmol)[1]

-

Triethylamine (

) (60 mmol) -

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation (Acyl Chloride Formation):

-

Suspend isonicotinic acid (3.69 g, 30 mmol) in anhydrous DCM (50 mL) under

atmosphere. -

Add catalytic DMF (2 drops) followed by dropwise addition of thionyl chloride (3.26 mL, 45 mmol).

-

Reflux at 40°C for 2 hours until the solution becomes clear and gas evolution (

, -

In-process Check: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.[1]

-

Concentrate in vacuo to remove excess

.[1] Re-dissolve the crude isonicotinoyl chloride in fresh anhydrous DCM (30 mL).

-

-

Coupling (Schotten-Baumann Conditions):

-

In a separate flask, dissolve thiomorpholine (3.09 g, 30 mmol) and

(8.36 mL, 60 mmol) in DCM (50 mL). Cool to 0°C.[1] -

Add the isonicotinoyl chloride solution dropwise over 30 minutes, maintaining temperature < 5°C.

-

Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

-

-

Work-up & Purification:

Synthesis Workflow Diagram

Caption: Step-wise chemical synthesis flow from isonicotinic acid activation to final amide isolation.

Part 3: Physicochemical & Medicinal Chemistry Profile[5]

The transition from a morpholine to a thiomorpholine scaffold is a deliberate optimization tactic. The sulfur atom introduces specific electronic and steric changes that influence the drug-like properties of the molecule.[1]

Comparative Analysis: Morpholine vs. Thiomorpholine[6]

| Property | Morpholine Analog | Thiomorpholine Analog (Target) | Impact on Drug Design |

| Heteroatom | Oxygen (Hard Base) | Sulfur (Soft Base) | Sulfur is less electronegative and more polarizable.[1] |

| LogP (Lipophilicity) | ~ -0.1 (Lower) | ~ 0.6 (Higher) | Thiomorpholine increases permeability across the Blood-Brain Barrier (BBB).[1] |

| H-Bonding | Acceptor (Strong) | Acceptor (Weak) | Reduced desolvation penalty upon binding to protein pockets.[1] |

| Metabolic Liability | Stable | S-Oxidation | Sulfur can be oxidized to sulfoxide/sulfone (metabolic handle).[1] |

Bioisosteric Strategy

The thiomorpholine ring adopts a chair conformation similar to morpholine but with a longer C-S bond length (1.82 Å vs 1.43 Å for C-O). This slight expansion in ring volume allows the molecule to fill hydrophobic pockets more effectively in target proteins (e.g., kinase ATP-binding sites) while maintaining the vector of the carbonyl oxygen.[1]

Key Application:

-

Kinase Inhibition: Used to tune the solubility of inhibitors targeting PI3K or EGFR.

-

GPCR Ligands: The pyridine nitrogen serves as a key H-bond acceptor for residues like Serine or Threonine in receptor active sites.[1]

Pharmacophore Logic Diagram

Caption: Structural activity relationship (SAR) breakdown of the scaffold's functional components.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic data is expected. This data serves as a quality control (QC) standard.

Proton NMR ( NMR)

Solvent:

- 8.72 (d, J=6.0 Hz, 2H): Pyridine protons adjacent to Nitrogen (C2, C6).[1] Deshielded due to electron deficiency.[1]

- 7.28 (d, J=6.0 Hz, 2H): Pyridine protons adjacent to the carbonyl (C3, C5).[1]

-

3.95 (br s, 2H) & 3.60 (br s, 2H): Thiomorpholine

-

2.75 (m, 4H): Thiomorpholine

Mass Spectrometry (LC-MS)[1]

-

Method: ESI (Electrospray Ionization), Positive Mode.[1]

-

Expected Parent Ion

: 209.1 m/z.[1] -

Fragmentation Pattern: Loss of the thiomorpholine ring or cleavage at the amide bond may be observed at higher collision energies.

Part 5: References

-

IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry.[1][2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link[2]

-

Thiomorpholine in Drug Design: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][3] Journal of Chemical Reviews, 2021.[3] Link

-

Amide Coupling Methodologies: Montalbetti, C.A.G.N., and Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

-

Bioisosterism Principles: Patani, G.A., and LaVoie, E.J.[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996. Link[1]

-

Synthesis of Pyridine Amides: PCT Int. Appl. WO2008076705A1. "Preparation of pyridine amides as kinase inhibitors." 2008. Link

Sources

Biological Activity and Pharmacophore Dynamics of Pyridine-Thiomorpholine Scaffolds: A Technical Guide

Executive Summary

The rational design of nitrogen- and sulfur-containing heterocycles remains a cornerstone of modern medicinal chemistry. Among these, the integration of a pyridine ring with a thiomorpholine moiety has emerged as a highly privileged scaffold. This combination merges the electron-deficient, hydrogen-bond-accepting properties of pyridine with the conformational flexibility and unique polarizability of the sulfur-containing thiomorpholine ring. This technical whitepaper explores the multifaceted biological activities of pyridine-thiomorpholine derivatives—spanning anticancer, antimicrobial, and psychotropic domains—and provides standardized, self-validating protocols for their experimental evaluation.

Structural Rationale & Pharmacophore Dynamics

The causality behind selecting a pyridine-thiomorpholine hybrid lies in its precise stereoelectronic properties.

-

The Pyridine Core: Acts as a rigid, planar aromatic system that readily participates in

stacking and cation- -

The Thiomorpholine Ring: Unlike its oxygen analogue (morpholine), thiomorpholine contains a larger, more polarizable sulfur atom. This increases the scaffold's lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability and cellular uptake[1]. Furthermore, the secondary or tertiary nitrogen in the thiomorpholine ring acts as a potent hydrogen-bond donor/acceptor, while the sulfur atom provides a unique metabolic handle (e.g., via controlled S-oxidation) and interacts favorably with hydrophobic residues in target active sites[2].

Core Biological Activities & Mechanisms of Action

Anticancer Efficacy via Hsp90 Inhibition

Recent structure-activity relationship (SAR) studies have identified thieno[2,3-

Mechanistic Causality: In silico molecular docking reveals that the superior potency of thiomorpholine-substituted analogs (such as Compound 6i ) is driven by specific interactions within the Hsp90 N-terminal ATP-binding pocket. The nitrogen atom of the thiomorpholine ring forms a strong, directional hydrogen bond with the carbonyl oxygen of Asp54 , while auxiliary ester groups interact with Phe138 [2]. This dual-anchoring mechanism competitively displaces ATP, halting chaperone function and triggering the degradation of client proteins, ultimately culminating in G2 phase cell cycle arrest [5].

Antimicrobial and Antiviral Profiles

Pyridine-thiomorpholine hybrids and related pyrimidine tethered derivatives exhibit broad-spectrum antimicrobial activity, often acting as small molecular mimics of antimicrobial peptides[6]. The cationic nature of the protonated thiomorpholine nitrogen at physiological pH facilitates electrostatic interactions with the negatively charged bacterial cell wall, leading to membrane disruption. Optimized thiomorpholine derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1–2

Neurotropic and Psychotropic Potential

The enhanced lipophilicity imparted by the sulfur atom allows these scaffolds to cross the BBB efficiently. Thioalkyl derivatives of pyridine have demonstrated profound psychotropic properties. For instance, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives exhibit anxiolytic activity approximately four times greater than diazepam, alongside significant anticonvulsant effects driven by pentylenetetrazole antagonism[1].

Visualizations of Mechanisms and Workflows

Mechanism of Hsp90 inhibition and G2 phase arrest by pyridine-thiomorpholine scaffolds.

Standardized workflow from synthesis to biological evaluation of thiomorpholine derivatives.

Quantitative Data Summaries

The following tables synthesize recent empirical data highlighting the efficacy of thiomorpholine-substituted pyridine analogs.

Table 1: Anticancer Activity of Thiomorpholine-Substituted Thieno[2,3-

| Cell Line | Cancer Type | % Inhibition (at 100 | IC | Cisplatin IC |

| MCF7 | Breast Carcinoma | 95.33% | 13.2 | 10.5 |

| T47D | Breast Carcinoma | 92.10% | 11.7 | 9.8 |

| HSC3 | Head and Neck Squamous | 94.50% | 10.8 | 8.4 |

| RKO | Colorectal Carcinoma | 91.80% | 12.4 | 11.1 |

Table 2: Antimicrobial MIC Values of Pyridine-Thiomorpholine Hybrids [6],

| Bacterial Strain | Gram Type | MIC Range ( | Mechanism of Action |

| Staphylococcus aureus | Positive | 1.0 – 4.5 | Membrane disruption / Enzyme inhibition |

| MRSA (Clinical Isolates) | Positive | 1.0 – 6.0 | Membrane disruption |

| Escherichia coli | Negative | 6.8 – 23.0 | Efflux pump bypass |

| Pseudomonas aeruginosa | Negative | 24.0 – 32.0 | Cell wall permeabilization |

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol 1: MTT-Based Cytotoxicity Assay for Anticancer Screening

Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This choice is causal: only metabolically active (viable) cells can perform this reduction, providing a direct, quantifiable correlation to cell viability following compound treatment[4].

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponential-phase cancer cells (e.g., MCF7, HSC3). Seed at a density of

cells/well in a 96-well flat-bottom microplate using 100 -

Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO

atmosphere to allow for cellular adherence. -

Compound Preparation: Dissolve the pyridine-thiomorpholine derivative in cell-culture grade DMSO to create a 10 mM stock. Dilute in media to achieve final well concentrations of 1

M, 10-

Self-Validation Control: Ensure final DMSO concentration in wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin, 10

M).

-

-

Treatment: Aspirate old media and add 100

L of the compound-treated media to respective wells. Incubate for 48 hours. -

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. -

Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100

L of DMSO to each well to solubilize the crystals. Shake the plate gently for 10 minutes. -

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate % Cell Viability =

.

Protocol 2: In Silico Molecular Docking (Targeting Hsp90)

Rationale: Docking is utilized prior to kinetic assays to validate the binding pose and predict the thermodynamic feasibility of the thiomorpholine-Asp54 interaction[2].

Step-by-Step Methodology:

-

Protein Preparation: Retrieve the high-resolution X-ray crystal structure of the Hsp90 N-terminal domain (e.g., PDB ID: 1YET) from the Protein Data Bank. Remove co-crystallized water molecules and add polar hydrogens. Assign Gasteiger charges.

-

Ligand Preparation: Sketch the pyridine-thiomorpholine ligand. Perform energy minimization using the OPLS3e force field to achieve the lowest energy conformer.

-

Grid Generation: Generate a receptor grid box centered on the native co-crystallized ligand (e.g., Geldanamycin or Radicicol) binding site, encompassing key residues Asp54 and Phe138.

-

Docking Execution: Run the docking simulation using Extra Precision (XP) mode (e.g., via Schrödinger Glide).

-

Self-Validation Control: Re-dock the native co-crystallized ligand first. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

2.0 Å to validate the grid parameters.

-

-

Analysis: Extract the docking score (kcal/mol) and map 2D/3D ligand-receptor interactions, specifically verifying the presence of the hydrogen bond between the thiomorpholine nitrogen and Asp54.

References

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors National Institutes of Health (PMC) URL:[Link]

-

Growth inhibition of 6a against all the tested cancer cell lines ResearchGate URL:[Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors MDPI - Pharmaceuticals URL:[Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine National Institutes of Health (PubMed) URL:[Link]

-

A review on small molecular mimics of antimicrobial peptides with an emphasis on the structure–activity relationship perspective National Institutes of Health (PMC) URL:[Link]

-

Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on small molecular mimics of antimicrobial peptides with an emphasis on the structure–activity relationship perspective - PMC [pmc.ncbi.nlm.nih.gov]

Medicinal Chemistry of Isonicotinamide Derivatives: From Antimycobacterials to Kinase Inhibitors

[1]

Executive Summary

The isonicotinamide scaffold (pyridine-4-carboxamide) represents a privileged structure in medicinal chemistry, historically anchored by the antitubercular efficacy of isoniazid (isonicotinic acid hydrazide).[2] However, modern drug discovery has expanded the utility of the amide derivative itself beyond infectious diseases into oncology and neurodegeneration. This guide analyzes the medicinal chemistry of isonicotinamide derivatives, focusing on two primary distinct mechanisms: InhA inhibition in Mycobacterium tuberculosis and ATP-competitive inhibition of kinases (specifically GSK-3β and VEGFR-2) . We provide detailed synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic visualizations to support lead optimization efforts.

Chemical Scaffold & Pharmacophore Analysis

The core isonicotinamide structure consists of a pyridine ring substituted at the 4-position with a carboxamide group.

-

Hydrogen Bonding: The amide nitrogen serves as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen serve as acceptors.

-

pKa & Ionization: The pyridine nitrogen (pKa ~3.[1]6) is less basic than alkyl amines but can participate in critical electrostatic interactions within enzyme active sites.

-

Isomerism: Unlike nicotinamide (3-position), the para-substitution of isonicotinamide provides a linear vector for substituent extension, crucial for reaching deep hydrophobic pockets in kinases or the substrate-binding channel of InhA.

Therapeutic Application I: Tuberculosis & InhA Inhibition[2][3][4][5][6]

Mechanism of Action: The Adduct Paradigm

While Isoniazid (INH) is a hydrazide, its active form relies on the isonicotinoyl radical.[3]

-

Prodrug Activation: INH is oxidized by the catalase-peroxidase KatG .[2][4][3]

-

Adduct Formation: The resulting isonicotinoyl radical reacts with NAD+ to form an INH-NAD adduct .[3]

-

Target Binding: This adduct, which structurally resembles an isonicotinamide dinucleotide, binds with picomolar affinity to the active site of InhA (enoyl-ACP reductase), inhibiting mycolic acid biosynthesis.

Medicinal Chemistry Pivot: Resistance to INH often arises from katG mutations.[1][2] Direct inhibitors based on the isonicotinamide scaffold (mimicking the INH-NAD adduct or binding directly to the substrate pocket) bypass the requirement for KatG activation, offering a strategy against MDR-TB.

SAR of Direct InhA Inhibitors[1]

-

N-Substitution: Bulky hydrophobic groups (e.g., phenoxy, alkyl) on the amide nitrogen mimic the adenosine portion of NADH, improving affinity for the hydrophobic pocket of InhA.

-

Pyridine Ring: Substitutions on the pyridine ring (e.g., 2-alkyl) often reduce activity due to steric clash with the NADH binding site, though 2-amino derivatives have shown promise in other targets.

Therapeutic Application II: Kinase Inhibition (GSK-3β & VEGFR-2)

Recent high-impact studies have identified 2-amino-isonicotinamides and related derivatives as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target for Alzheimer’s disease and cancer.

GSK-3β Binding Mode

-

Hinge Binding: The pyridine nitrogen and the exocyclic amino group (in 2-amino derivatives) often form a bidentate hydrogen bond with the kinase hinge region (e.g., Val135 in GSK-3β).

-

Selectivity: The linear geometry of the 4-carboxamide allows substituents to extend into the solvent-exposed region or the ribose-binding pocket, tuning selectivity against CDKs.

Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the dual utility of the scaffold in TB (InhA) and Oncology/CNS (GSK-3β).

Caption: Dual mechanism of action for isonicotinamide scaffolds: InhA inhibition in M. tuberculosis (left) and GSK-3β inhibition in human signaling pathways (right).

Detailed Experimental Protocol

Protocol: Synthesis of N-(4-ethoxyphenyl)isonicotinamide

Objective: Synthesis of a representative N-aryl isonicotinamide derivative via nucleophilic acyl substitution. This protocol is adaptable for generating libraries of kinase inhibitors or direct InhA inhibitors.

Reagents:

-

Isonicotinoyl chloride hydrochloride (MW: 178.01 g/mol )[5]

-

4-Ethoxyaniline (MW: 137.18 g/mol )[5]

-

Triethylamine (Et3N) (Base)[5]

-

Dichloromethane (DCM) (Anhydrous solvent)[5]

Workflow Diagram:

Caption: Step-by-step synthetic workflow for N-aryl isonicotinamide formation via acid chloride coupling.

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1.37 g, 10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (2.8 mL, 20 mmol) to the solution. The extra equivalent neutralizes the HCl generated during the reaction.[1]

-

Acylation (Critical Step): Cool the mixture to 0°C using an ice bath. Slowly add isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) portion-wise to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor reaction progress using TLC (System: Hexane/Ethyl Acetate 1:1).

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.[1]

Expected Yield: 70–85% Characterization: 1H NMR (DMSO-d6) should show characteristic pyridine protons (AA'BB' system) and the amide singlet (~10.5 ppm).

Comparative Data: SAR Summary

The following table summarizes hypothetical but representative SAR trends derived from the referenced literature for GSK-3β inhibition.

| Substituent (R) on Amide Nitrogen | Pyridine Substitution | GSK-3β IC50 (nM) | Selectivity (vs CDK2) | Notes |

| Phenyl | None | > 10,000 | N/A | Weak binding; lacks hinge interaction. |

| Phenyl | 2-Amino | 1,200 | Low | 2-Amino group enables hinge H-bond. |

| 3-Chloro-4-fluoro-phenyl | 2-Amino | 15 | High | Halogens fill hydrophobic pocket; high potency. |

| Benzyl | 2-Amino | 450 | Moderate | Flexible linker reduces entropic favorability.[1] |

| Pyridin-3-yl | 2-Amino | 85 | High | Additional H-bond acceptor improves affinity. |

Table 1: Representative Structure-Activity Relationship (SAR) data for 2-amino-isonicotinamide derivatives against GSK-3β. Data trends adapted from Peat et al. (2004) and related studies.

Future Perspectives

The isonicotinamide scaffold is evolving from a "simple" antimycobacterial fragment into a versatile template for kinase inhibitors.

-

Hybrid Molecules: Linking isonicotinamide with thiadiazoles or other heterocycles to create dual-target inhibitors (e.g., VEGFR-2 + EGFR).

-

Covalent Inhibitors: Introduction of acrylamide "warheads" to the isonicotinamide core to target specific cysteines in kinases, increasing duration of action.

-

Brain Penetration: The physicochemical properties of isonicotinamides (low MW, moderate lipophilicity) make them excellent candidates for CNS drug discovery, particularly for Alzheimer's (GSK-3β).

References

-

Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry.[6] Available at: [Link]

-

New Insight into the Mechanism of Action of and Resistance to Isoniazid. NIH / PubMed Central.[1] Available at: [Link]

-

Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective GSK-3 Inhibitors. ResearchGate. Available at: [Link]

-

New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy. RSC Advances. Available at: [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thiomorpholine Amide Linker in Fragment-Based Drug Discovery

Foreword: The Pursuit of Potency Through Rational Design

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality chemical starting points for drug development.[1][2] Unlike high-throughput screening (HTS), which sifts through vast libraries of larger, more complex molecules, FBDD begins with low-molecular-weight fragments (typically <300 Da).[1][3] These fragments, while exhibiting weak binding affinity, do so with high efficiency, making them ideal building blocks for constructing potent leads.[4] A cornerstone of FBDD is the strategy of "fragment linking," where two distinct fragments binding to adjacent pockets on a protein target are connected.[4][5] The success of this strategy hinges entirely on the chemical entity used to bridge them: the linker.

This guide provides a deep dive into a specific and highly advantageous class of linkers: the thiomorpholine amide linker . We will move beyond mere definitions to explore the underlying chemical principles, strategic advantages, and practical applications that make this linker a valuable tool in the medicinal chemist's arsenal. As a self-validating system, the protocols and rationale presented herein are grounded in established biophysical and chemical principles, designed to guide researchers toward successful lead optimization.

The Strategic Role of Linkers in Fragment-to-Lead Evolution

The transition from two low-affinity fragments to a single high-potency lead compound is a challenge of chemical ingenuity. The linker must do more than simply connect two points; it must be designed to maintain the optimal binding poses of the original fragments without introducing significant strain.[6] An ideal linker should possess a well-defined vector, appropriate rigidity, favorable physicochemical properties (such as solubility), and synthetic accessibility.

The fragment linking process is a powerful demonstration of the additive, and often super-additive, nature of binding energy.[7] By connecting two fragments, the resulting molecule benefits from a significant reduction in the entropic penalty of binding, leading to a substantial increase in affinity that is often greater than the sum of the individual fragment affinities.

Visualizing the FBDD Linking Workflow

The integration of a linker is a critical step in the broader FBDD campaign. The following workflow illustrates the journey from initial fragment identification to a linked lead compound.

Caption: The Fragment-Based Drug Discovery (FBDD) workflow for fragment linking.

The Thiomorpholine Scaffold: A Privileged Heterocycle

The thiomorpholine ring is a six-membered saturated heterocycle that can be considered a thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[8][9] This seemingly simple substitution has profound implications for its use in medicinal chemistry.

Key Attributes and Advantages:

-

Bioisosterism and Physicochemical Properties: Thiomorpholine often serves as a bioisostere for the morpholine scaffold, which is found in numerous approved drugs.[10] The sulfur atom, being larger and less electronegative than oxygen, increases the lipophilicity of the molecule compared to its morpholine counterpart.[11] This can be strategically employed to enhance membrane permeability.

-

Metabolic Handle: The sulfur atom provides a "soft spot" for metabolism, primarily through oxidation to the corresponding sulfoxide and sulfone.[11] This offers a handle for modulating the metabolic stability and pharmacokinetic profile of a compound.

-

Three-Dimensionality: As a saturated heterocycle, the thiomorpholine ring adopts a low-energy chair conformation, imparting a desirable three-dimensional character to the linker.[11] This contrasts with flat, aromatic linkers and can lead to improved solubility and reduced promiscuity.[12]

-

Synthetic Accessibility: A variety of synthetic routes to the thiomorpholine core have been established, making it a readily accessible building block for drug discovery programs.[8][13][14][15]

The thiomorpholine moiety is a component of various bioactive molecules with activities including antibiotic, antioxidant, and hypolipidemic effects.[13][15] A prominent example is the antibiotic Sutezolid, where the thiomorpholine ring is a key structural feature.[13][15]

The Amide Bond: Providing Vectorial Rigidity

When combined with the thiomorpholine scaffold, the amide bond serves as the crucial point of attachment to the fragments. Its role is not passive; the amide functional group brings its own set of valuable properties.

-

Planarity and Vector Control: The planar nature of the amide bond restricts rotation, providing a rigid and predictable vector. This is critical for holding the two linked fragments in their pre-determined optimal orientations within the protein's binding pockets.

-

Hydrogen Bonding Capacity: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functionality can be exploited to form additional beneficial interactions with the target protein or to fine-tune solubility.

-

Robust Chemistry: Amide bond formation is one of the most reliable and well-understood reactions in organic chemistry, making the synthesis of the final linked compound highly tractable.

Visualizing the Linker Design Logic

The design of the thiomorpholine amide linker is dictated by the structural information obtained from biophysical methods. The goal is to bridge the exit vectors of the two fragments with a linker of appropriate length and geometry.

Caption: Conceptual design of a thiomorpholine amide linker bridging two fragments.

Experimental Protocol: Synthesis and Validation

This section provides a representative, self-validating protocol for the synthesis and biophysical characterization of a fragment-linked compound using a thiomorpholine amide linker.

Part A: Synthesis of the Linked Compound

This protocol assumes the starting materials are Fragment A-carboxylic acid and Fragment B-thiomorpholine (where the thiomorpholine nitrogen is free).

Objective: To couple Fragment A and Fragment B via an amide bond.

Reagents and Materials:

-

Fragment A-carboxylic acid (1.0 eq)

-

Fragment B-thiomorpholine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Fragment A-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Causality Note: HATU is a highly efficient coupling reagent that minimizes the risk of racemization for chiral carboxylic acids. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction without interfering with the coupling agent.

-

-

Addition of Amine: Add Fragment B-thiomorpholine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc.

-

Causality Note: The bicarbonate wash neutralizes the excess acid and acidic byproducts from the coupling reaction.

-

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the final linked compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part B: Biophysical Validation

Objective: To quantify the binding affinity of the linked compound and compare it to the initial fragments.

Technique: Isothermal Titration Calorimetry (ITC)

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of the target protein, Fragment A, Fragment B, and the final linked compound in the same matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dialyze the protein extensively against this buffer.

-

ITC Experiment (Fragments): Determine the binding affinity (K_D_) of Fragment A and Fragment B individually by titrating each fragment into the protein solution.

-

ITC Experiment (Linked Compound): Titrate the final linked compound into the protein solution to determine its K_D_.

-

Self-Validation Note: A successful linking event is validated by a significantly lower K_D_ (higher affinity) for the linked compound compared to the individual fragments. The thermodynamic signature (ΔH and -TΔS) will reveal the enthalpic and entropic contributions to the binding event.

-

-

Data Analysis: Fit the binding isotherms to a suitable model (e.g., one-site binding) to extract the dissociation constant (K_D_), enthalpy of binding (ΔH), and stoichiometry (n). Calculate the Ligand Efficiency (LE).

Data Presentation: A Comparative Analysis

The results of the biophysical validation are best summarized in a table to clearly demonstrate the success of the fragment linking strategy.

| Compound | Molecular Weight (Da) | Dissociation Constant (K_D) | Ligand Efficiency (LE)¹ |

| Fragment A | 150 | 250 µM | 0.35 |

| Fragment B | 165 | 400 µM | 0.30 |

| Linked Compound | 355 | 500 nM | 0.43 |

¹Ligand Efficiency (LE) = -1.37 * pK_D_ / Heavy Atom Count

The data above illustrates a hypothetical but ideal outcome. The linked compound shows a nearly 1000-fold improvement in affinity over the initial fragments. Critically, the Ligand Efficiency, a measure of binding potency per atom, has also increased, indicating a highly successful and efficient optimization.

Concluding Remarks and Future Perspectives

The thiomorpholine amide linker represents a sophisticated tool in the FBDD paradigm, offering a blend of three-dimensional structure, tunable physicochemical properties, and synthetic reliability. Its ability to rigidly and effectively connect fragment hits provides a direct and rational path to potent lead compounds. By understanding the underlying principles of the thiomorpholine scaffold and amide bond chemistry, and by employing rigorous biophysical validation, research teams can leverage this linker to overcome challenges in lead discovery, particularly for complex targets. As FBDD continues to evolve, the intelligent design of linkers will remain a critical determinant of success, and the thiomorpholine amide linker is poised to be a continued contributor to the discovery of next-generation therapeutics.

References

-

Asirvatham, S., Thakor, E., & Nadar, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

de Graaf, C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Williams, J. D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

-

Mucha, E., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

Taylor, C. G., & Wright, M. H. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

-

Williams, J. D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

-

Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]

-

Li, F., & Li, X. (2024). Unlocking the potential of the thioamide group in drug design and development. Exploratory Research and Hypothesis in Medicine. [Link]

-

Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography. [Link]

-

de Souza, N. B., & de Azevedo, W. F. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

-

Phillips, M. B., et al. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. bioRxiv. [Link]

-

Williams, J. D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

-

Unknown. (2025). An Integrated Biophysical Fragment Screening Approach Identifies Novel Binders of the CD28 Immune Receptor. bioRxiv. [Link]

-

Williams, J. D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

-

Tesei, A., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews. [Link]

-

Murray, C. W., & Rees, D. C. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today. [Link]

-

Wang, Y., et al. (2024). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry. [Link]

-

Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]

-

CCDC. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. CCDC. [Link]

-

Domainex. (n.d.). Adenosine A2a receptor: Novel Biophysical Fragment Screening using Polymer-Encapsulated Nanodiscs. Domainex. [Link]

-

Evotec. (n.d.). Biophysical Fragment Screening Services. Evotec. [Link]

-

Rees, D. C., et al. (2004). FRAGMENT-BASED LEAD DISCOVERY. Nature Reviews Drug Discovery. [Link]

-

Kirsch, P., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry. [Link]

-

Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. [Link]

-

Zoete, V. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Zoete Laboratory. [Link]

Sources

- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. scispace.com [scispace.com]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Pyridin-4-yl(thiomorpholino)methanone SMILES and InChIKey

An in-depth technical analysis and methodological guide on the cheminformatics, synthesis, and pharmacological utility of Pyridin-4-yl(thiomorpholino)methanone.

Executive Summary

As a Senior Application Scientist, I approach the design, synthesis, and characterization of novel heterocyclic scaffolds not merely as a sequence of laboratory tasks, but as a highly controlled system of chemical causality. Pyridin-4-yl(thiomorpholino)methanone is a privileged structural motif in medicinal chemistry, combining the hydrogen-bond accepting capability of a pyridine ring with the lipophilic, metabolically tunable nature of a thiomorpholine system.

This whitepaper provides a rigorous breakdown of the molecule’s cheminformatics identity (SMILES and InChIKey), its physicochemical properties, and a self-validating synthetic protocol designed for high-yield amide coupling.

Molecular Identity & Cheminformatics Profile

To ensure structural fidelity across computational drug discovery platforms, molecules must be translated into unambiguous machine-readable formats. The Simplified Molecular Input Line Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI) serve as the foundational languages for this topological mapping[1].

SMILES Notation

The canonical SMILES string for Pyridin-4-yl(thiomorpholino)methanone is: O=C(C1=CC=NC=C1)N2CCSCC2

Causality of the Notation:

-

O=C(...): Defines the central carbonyl group acting as the linker.

-

(C1=CC=NC=C1): Represents the isonicotinyl (pyridine-4-yl) substituent. The lowercase c1ccncc1 can also be used to denote aromaticity directly [1].

-

N2CCSCC2: Maps the thiomorpholine ring. The nitrogen atom (N2) acts as the attachment point to the carbonyl, while the sulfur atom (S) sits at the 4-position of the heterocycle.

InChI and InChIKey

While SMILES strings can vary depending on the generation algorithm, the InChI string provides a strictly canonical, layered identifier.

-

InChI String: InChI=1S/C10H12N2OS/c13-10(9-3-5-11-6-4-9)12-7-1-14-2-8-12/h3-6H,1-2,7-8H2

-

Derived InChIKey: The InChIKey is a 27-character SHA-256 hashed representation of the InChI string, designed to facilitate web searching and database indexing. Because this molecule lacks stereocenters, the standard InChIKey format terminates in the unstereospecific block -UHFFFAOYSA-N.

Core Physicochemical Properties

The following quantitative data summarizes the molecule's profile, highlighting its compliance with Lipinski's Rule of Five for oral bioavailability.

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₁₀H₁₂N₂OS | Defines the exact atomic composition. |

| Molecular Weight | 208.28 g/mol | Highly optimal for small-molecule drug design; allows room for further functionalization. |

| Hydrogen Bond Donors | 0 | The tertiary amide lacks an N-H bond, increasing lipophilicity and membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Pyridine N, Amide O, Amide N, and Thioether S provide multiple vectors for target protein interaction. |

| Rotatable Bonds | 1 | High rigidity restricts entropic penalty upon target binding, improving binding affinity. |

Synthetic Methodology: HATU-Mediated Amide Coupling

The formation of the tertiary amide linkage between isonicotinic acid and thiomorpholine requires robust carboxyl activation. Direct reaction is kinetically unfavorable; therefore, we utilize a coupling reagent system. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard EDC/HOBt due to its superior efficiency in driving the formation of hindered tertiary amides [2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes an observable metric to ensure chemical causality.

-

Reaction Setup & Carboxyl Activation:

-

Action: To a flame-dried round-bottom flask under an inert argon atmosphere, add Isonicotinic acid (1.0 eq, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

-

Action: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid to form a reactive carboxylate and neutralizes any hydrochloride salts present in the amine reagent.

-

Action: Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise. Stir for 15 minutes.

-

Validation: The formation of the highly reactive OAt-active ester can be monitored via LC-MS (aliquot quenched in methanol will show the methyl ester mass).

-

-

Nucleophilic Coupling:

-

Action: Add Thiomorpholine (1.1 eq) dropwise to the activated ester solution. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Causality: The secondary amine of thiomorpholine acts as a nucleophile, attacking the OAt-ester. The superior leaving group ability of the HOAt byproduct drives the reaction to completion [2].

-

-

Quenching and Liquid-Liquid Extraction:

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Causality: The basic aqueous wash removes the HOAt byproduct and unreacted isonicotinic acid. The product partitions into the organic layer.

-

-

Purification & Isolation:

-

Action: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: DCM to 5% Methanol in DCM).

-

Fig 1: HATU-mediated amide coupling workflow for Pyridin-4-yl(thiomorpholino)methanone synthesis.

Mechanistic Significance in Drug Design

The Pyridin-4-yl(thiomorpholino)methanone scaffold is not merely a static structure; it is a dynamic pharmacophore.

-

The Pyridine Vector: The nitrogen atom at the 4-position of the pyridine ring serves as a critical hydrogen-bond acceptor. In kinase inhibitor design, this vector is frequently utilized to interact with the hinge region of the ATP-binding pocket.

-

The Thiomorpholine Vector: Unlike its oxygen analog (morpholine), thiomorpholine provides unique metabolic tuning capabilities. The sulfur atom can undergo controlled cytochrome P450 (CYP450)-mediated oxidation in vivo to form sulfoxide or sulfone metabolites. This metabolic pathway can be intentionally leveraged by medicinal chemists to modulate the drug's half-life, clearance rate, and aqueous solubility without altering the primary binding affinity.

Fig 2: Pharmacological utility and metabolic tuning of the thiomorpholine scaffold.

Analytical Validation Workflow

To guarantee the trustworthiness of the synthesized compound, rigorous analytical validation must be performed.

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Expected Result: A single sharp peak in the UV chromatogram (254 nm, corresponding to the pyridine chromophore) with a corresponding mass spectrum showing the protonated molecular ion

at m/z 209.07.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance, 400 MHz, CDCl₃):

-

Expected Result: The pyridine protons will appear as two distinct doublets in the aromatic region (approx. 8.7 ppm and 7.3 ppm) due to the electron-withdrawing nature of the nitrogen and carbonyl. The thiomorpholine protons will appear as complex multiplets in the aliphatic region (2.6 - 4.0 ppm), exhibiting restricted rotation around the tertiary amide bond, which often leads to broadened or split signals at room temperature.

-

References

-

Daylight Chemical Information Systems. "Daylight Theory: SMILES." Daylight Chemical Information Systems, Inc. Available at:[Link]

An In-depth Technical Guide to Thiomorpholine-Containing Pyridine Compounds for Drug Discovery Professionals

Abstract: The strategic combination of the thiomorpholine and pyridine scaffolds has emerged as a powerful approach in modern medicinal chemistry. The pyridine ring, a ubiquitous element in pharmaceuticals, offers a versatile template for engaging with biological targets, while the thiomorpholine moiety provides a saturated, six-membered heterocycle that can significantly modulate physicochemical properties, improve metabolic stability, and provide key vector interactions within protein binding sites.[1][2] This guide provides a comprehensive overview of the synthesis, chemical biology, and therapeutic applications of thiomorpholine-containing pyridine compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural motif for the discovery of novel therapeutics. The content delves into established synthetic methodologies, explores critical structure-activity relationships (SAR), and presents detailed experimental protocols to enable the practical application of the concepts discussed.

Introduction: A Tale of Two Scaffolds

The pyridine nucleus is a cornerstone of medicinal chemistry, found in a vast array of approved drugs due to its ability to act as a bioisostere for a phenyl ring while offering improved solubility and a key hydrogen bond acceptor.[2][3] On the other hand, saturated heterocycles like thiomorpholine are increasingly utilized by medicinal chemists to escape "flatland" and introduce three-dimensional complexity into drug candidates.[1] Thiomorpholine, a sulfur analog of morpholine, offers a unique set of properties. The sulfur atom, compared to oxygen in morpholine, imparts different steric and electronic properties, and can be oxidized to the corresponding sulfoxide and sulfone, providing additional avenues for modulating polarity, solubility, and target engagement.

The fusion of these two scaffolds creates a chemical class with immense therapeutic potential. These hybrid molecules have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] This guide will explore the key aspects of this important class of compounds.

Synthetic Strategies for Thiomorpholine-Pyridine Conjugates

The construction of the thiomorpholine-pyridine core can be approached in several ways, primarily depending on the desired substitution pattern and the availability of starting materials. The most common strategies involve the coupling of a pre-functionalized pyridine with thiomorpholine or the construction of one ring onto the other.

A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, where a pyridine ring bearing a suitable leaving group (e.g., a halogen) at an electron-deficient position (typically C2 or C4) is reacted with thiomorpholine. The reactivity of the pyridine is crucial; hence, electron-withdrawing groups on the pyridine ring can facilitate this reaction.

Another powerful approach is the use of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method offers greater flexibility and is often more tolerant of various functional groups on both coupling partners compared to traditional SNAr reactions.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4-thiomorpholinopyridine derivative, a common motif in kinase inhibitors.

Caption: A generalized workflow for the synthesis of thiomorpholine-pyridine compounds.

Physicochemical Properties and the Role of the Thiomorpholine Sulfur

The thiomorpholine ring is not merely a passive linker; it actively influences the drug-like properties of the molecule. The sulfur atom can exist in three oxidation states: sulfide (thiomorpholine), sulfoxide (thiomorpholine-1-oxide), and sulfone (thiomorpholine-1,1-dioxide). This provides a powerful tool for fine-tuning a compound's characteristics.

| Property | Sulfide (Thiomorpholine) | Sulfoxide | Sulfone | Causality |

| Lipophilicity (logP) | Highest | Intermediate | Lowest | The introduction of polar S=O and S(=O)₂ bonds significantly increases hydrophilicity. |

| Hydrogen Bond Acceptance | Weak (S atom) | Strong (S=O) | Strong (S(=O)₂) | The oxygen atoms in the sulfoxide and sulfone are potent hydrogen bond acceptors. |

| Metabolic Stability | Can be susceptible to oxidation | Generally more stable | Highly stable | The sulfide is a potential site for Phase I metabolism (oxidation). The sulfone is often metabolically inert. |

| Aqueous Solubility | Lowest | Intermediate | Highest | Increased polarity and hydrogen bonding capacity enhance solubility in aqueous media. |

This ability to modulate properties is critical during lead optimization. For instance, if a parent compound with a thiomorpholine ring suffers from poor solubility, oxidation to the sulfoxide or sulfone can be a viable strategy to improve this parameter without drastically altering the core pharmacophore.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)